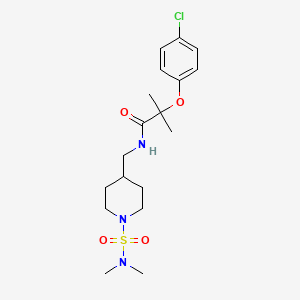

![molecular formula C18H16F3NO4 B2445086 N-(2,4-dimethoxyphenyl)-3-[4-(trifluoromethoxy)phenyl]acrylamide CAS No. 882082-42-0](/img/structure/B2445086.png)

N-(2,4-dimethoxyphenyl)-3-[4-(trifluoromethoxy)phenyl]acrylamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-(2,4-dimethoxyphenyl)-3-[4-(trifluoromethoxy)phenyl]acrylamide” is a complex organic compound. It likely contains an acrylamide group, which is a functional group consisting of a vinyl group conjugated to an amide .

Molecular Structure Analysis

The molecular structure of this compound would likely be complex, given the presence of multiple functional groups and aromatic rings . The exact structure would depend on the specific arrangement and bonding of these groups.

Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the acrylamide group, which is known to participate in various chemical reactions . The electron-donating methoxy groups and the electron-withdrawing trifluoromethoxy group could also impact the compound’s reactivity.

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, its solubility could be influenced by the polar amide group and the nonpolar aromatic rings .

Scientific Research Applications

Synthesis and Polymerization Applications

Polymerization Reactions : Acrylamide derivatives, such as N-[(4-bromo-3,5-difluorine)phenyl]acrylamide, have been used as monomers for polymerization reactions, indicating the potential of similar compounds like N-(2,4-dimethoxyphenyl)-3-[4-(trifluoromethoxy)phenyl]acrylamide in industrial product and process design. The study by Yao et al. (2010) on solubility data for N-[(4-bromo-3,5-difluorine)phenyl]acrylamide provides insights into solid–liquid equilibrium essential for product design (Yao et al., 2010).

Controlled Radical Polymerization : The controlled radical polymerization of acrylamides containing amino acid moieties demonstrates the versatility of acrylamide derivatives in creating polymers with specific properties. Mori et al. (2005) synthesized homopolymers of N-acryloyl-l-phenylalanine methyl ester (A-Phe-OMe) via reversible addition−fragmentation chain transfer (RAFT) polymerization, showcasing the potential for functionalization and customization in polymer synthesis (Mori et al., 2005).

Thermoresponsive Polymers : Poly(N-isopropyl acrylamide) is a thermoresponsive polymer extensively investigated for drug delivery applications. The controlled, room-temperature RAFT polymerization of N-isopropylacrylamide (NIPAM) as reported by Convertine et al. (2004) suggests the potential for precise control over polymerization processes, which could be relevant for derivatives like N-(2,4-dimethoxyphenyl)-3-[4-(trifluoromethoxy)phenyl]acrylamide in targeted delivery systems (Convertine et al., 2004).

Stereospecific Polymerization : The polymerization of N,N-dialkylacrylamides, such as N,N-dimethylacrylamide (DMA), can be influenced by additives like Et2Zn, leading to polymers with narrow molecular weight distributions and varying degrees of isotacticity. This highlights the potential for manipulating the polymerization of acrylamide derivatives to achieve desired structural characteristics, as detailed in the study by Kobayashi et al. (1999) (Kobayashi et al., 1999).

Safety and Hazards

properties

IUPAC Name |

(E)-N-(2,4-dimethoxyphenyl)-3-[4-(trifluoromethoxy)phenyl]prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16F3NO4/c1-24-14-8-9-15(16(11-14)25-2)22-17(23)10-5-12-3-6-13(7-4-12)26-18(19,20)21/h3-11H,1-2H3,(H,22,23)/b10-5+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIJOKURPUNMDQF-BJMVGYQFSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)NC(=O)C=CC2=CC=C(C=C2)OC(F)(F)F)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=C(C=C1)NC(=O)/C=C/C2=CC=C(C=C2)OC(F)(F)F)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16F3NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(diethylamino)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide hydrochloride](/img/structure/B2445004.png)

![7-{[4-(4-fluorophenyl)piperazin-1-yl]carbonyl}-3-phenylquinazoline-2,4(1H,3H)-dione](/img/structure/B2445007.png)

![4-(4-fluorophenyl)-6-(2-hydroxypropyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2445010.png)

![N-(2-furylmethyl)-3-[9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl]propanamide](/img/structure/B2445012.png)

![6,7-Dihydro-5H-[1,3]oxazolo[4,5-c]pyridin-4-one](/img/structure/B2445015.png)

![2-(2,4-dichlorophenoxy)-N-(2-(5-(3-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2445018.png)

![1-[(3-Methylphenyl)carbamoyl]piperidine-3-carboxylic acid](/img/structure/B2445019.png)

![8-methoxy-2-methyl-3-(p-tolyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2445020.png)

![1-(Benzo[d][1,3]dioxol-5-yloxy)-3-(2-ethylpiperidin-1-yl)propan-2-ol hydrochloride](/img/structure/B2445021.png)

![N-[1-(4-Chlorophenyl)cyclopropyl]oxirane-2-carboxamide](/img/structure/B2445022.png)